1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride
Description
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride is a dihydrochloride salt of a substituted ethanamine derivative. Its structure comprises a pyrazole ring substituted with an ethyl group at the 1-position and an ethanamine moiety at the 3-position, protonated as a dihydrochloride salt. This compound belongs to a broader class of heterocyclic amines, which are frequently studied for their pharmacological and chemical properties.
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-5-4-7(9-10)6(2)8;;/h4-6H,3,8H2,1-2H3;2*1H |
InChI Key |
QNCPYZAROYZTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.
Amination: The resulting compound undergoes amination to introduce the ethanamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride can be contextualized by comparing it to related ethanamine derivatives and dihydrochloride salts. Below is a detailed analysis based on substituent variations, physicochemical properties, and available
Structural Analogues with Pyrazole or Heterocyclic Moieties
Impurity F(EP) (2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine Hydrochloride, CAS: n/a): Features an indenyl substituent instead of pyrazole. The bulky butyl-indenyl group may confer higher steric hindrance, affecting receptor binding or solubility .
The dihydrochloride salt form improves aqueous solubility, a property shared with the target compound . This structural variation could enhance affinity for hydrophobic binding pockets in biological targets .
Physicochemical and Functional Comparisons
*Molecular weights are estimated using standard atomic masses.
†Calculated based on structural formulas.
Key Research Findings and Implications
- Salt Form Impact: Dihydrochloride salts (e.g., target compound and (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride) generally exhibit higher aqueous solubility compared to free bases or mono-salts, making them preferable for formulation in drug development .
- Heterocycle Influence : Pyrazole-containing compounds (target compound, CAS: 1268522-33-3) are often associated with balanced solubility and membrane permeability, whereas pyridine or imidazopyridine derivatives may offer enhanced target specificity due to increased aromatic interactions .
- Substituent Effects : Alkyl groups (e.g., ethyl in the target compound) improve lipophilicity and metabolic stability, while halogenated or bulky substituents (e.g., fluorine in CAS: 1909288-54-5, phenyl in Impurity G(EP)) can modulate reactivity and binding affinity .
Notes on Analytical Characterization
These methods ensure structural verification and purity assessment, critical for pharmaceutical applications.
Biological Activity
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride is a compound with the molecular formula C7H15Cl2N3. It belongs to the pyrazole family, characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Structural Characteristics
The structure of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride includes:
- Ethyl group at the 1-position of the pyrazole ring.
- Ethanamine group which enhances its biological activity and solubility.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C7H15Cl2N3 |
| Molecular Weight | 196.12 g/mol |
| SMILES | CCN1C=CC(=N1)C(C)N |
| InChI | InChI=1S/C7H15Cl2N3/c1-3... |
Research indicates that 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride interacts with various molecular targets, influencing enzymatic activity and receptor binding. Its biological activity can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies.
- Receptor Modulation : It may modulate receptors that are critical in various physiological processes, potentially leading to therapeutic applications in conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride:
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Antitumor Properties : Research on structurally related compounds revealed significant inhibitory effects against cancer cell lines, including prostate cancer, through modulation of androgen receptors .
- Antibacterial Effects : Some derivatives have exhibited antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities based on structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Methyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | Dimethyl substitutions on the pyrazole ring | Influences binding interactions significantly |
| 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine | Phenyl group on the pyrazole ring | Enhanced biological activity due to phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
